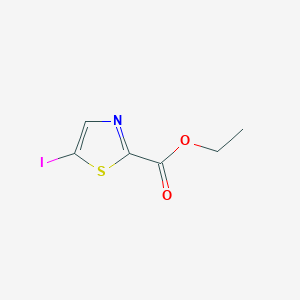

Ethyl 5-iodo-1,3-thiazole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-iodo-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO2S/c1-2-10-6(9)5-8-3-4(7)11-5/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMMYMFAREZBJOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(S1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1500358-48-4 | |

| Record name | ethyl 5-iodo-1,3-thiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5-iodo-1,3-thiazole-2-carboxylate: Synthesis, Safety, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 5-iodo-1,3-thiazole-2-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry. This document details its chemical identity, physicochemical properties, a plausible synthetic route, safety and handling protocols, and its applications in the development of novel therapeutics.

Chemical Identity and Physicochemical Properties

Ethyl 5-iodo-1,3-thiazole-2-carboxylate is a halogenated thiazole derivative. The 1,3-thiazole ring is a fundamental scaffold in numerous biologically active compounds.[1][2] The presence of an iodine atom at the 5-position and an ethyl carboxylate group at the 2-position makes this molecule a versatile intermediate for further chemical modifications, particularly through cross-coupling reactions.[3]

Table 1: Physicochemical Properties of Ethyl 5-iodo-1,3-thiazole-2-carboxylate

| Property | Value | Source |

| Molecular Formula | C₆H₆INO₂S | [4] |

| Molecular Weight | 283.09 g/mol | Calculated |

| Monoisotopic Mass | 282.9164 Da | [4] |

| Appearance | White to off-white solid | Assumed |

| XlogP (predicted) | 2.2 | [4] |

| Storage Conditions | 2-8°C, under an inert atmosphere, protected from light | Recommended |

Synthesis of Ethyl 5-iodo-1,3-thiazole-2-carboxylate

A specific, peer-reviewed synthesis protocol for Ethyl 5-iodo-1,3-thiazole-2-carboxylate is not extensively documented. However, a reliable synthetic route can be proposed based on established chemical transformations, specifically the diazotization of a 2-aminothiazole precursor followed by a Sandmeyer-type iodination reaction. This approach is a standard method for the introduction of iodine onto a heterocyclic ring.[5]

The logical starting material for this synthesis is the commercially available Ethyl 2-amino-1,3-thiazole-5-carboxylate (CAS Number: 32955-21-8).[6]

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process starting from Ethyl 2-amino-1,3-thiazole-5-carboxylate:

-

Diazotization: The 2-amino group is converted into a diazonium salt using sodium nitrite in the presence of a strong acid at low temperatures.

-

Iodination: The diazonium salt is then treated with a solution of potassium iodide, which displaces the diazonium group and introduces an iodine atom at the 2-position of the thiazole ring.

Caption: Proposed synthetic workflow for Ethyl 5-iodo-1,3-thiazole-2-carboxylate.

Detailed Experimental Protocol (Proposed)

Materials:

-

Ethyl 2-amino-1,3-thiazole-5-carboxylate

-

Concentrated Sulfuric Acid

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Sodium Bicarbonate (NaHCO₃)

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Diazotization:

-

In a flask cooled to 0-5°C in an ice-salt bath, slowly add Ethyl 2-amino-1,3-thiazole-5-carboxylate (1.0 eq) to a pre-cooled solution of concentrated sulfuric acid and water.

-

Prepare a solution of sodium nitrite (1.1 eq) in water and add it dropwise to the reaction mixture, ensuring the temperature remains below 5°C.

-

Stir the mixture for 30-45 minutes at 0-5°C to allow for the complete formation of the diazonium salt.

-

-

Iodination:

-

In a separate flask, dissolve potassium iodide (1.5 eq) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous evolution of nitrogen gas should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Extract the product from the reaction mixture with ethyl acetate (3x).

-

Combine the organic layers and wash with a saturated solution of sodium thiosulfate to remove any excess iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Ethyl 5-iodo-1,3-thiazole-2-carboxylate.

-

Safety and Handling

A specific Safety Data Sheet (SDS) for Ethyl 5-iodo-1,3-thiazole-2-carboxylate is not available. The following safety information is based on the general hazards associated with thiazole derivatives and iodine-containing organic compounds.[7][8][9][10]

-

Acute Health Effects: Contact can cause skin and eye irritation.[11] Inhalation may irritate the nose, throat, and lungs, potentially causing coughing and shortness of breath.[9] Ingestion may be harmful.

-

Chronic Health Effects: Long-term exposure data is not available.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust or aerosols are generated, use a NIOSH-approved respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.[7]

-

Fire Fighting: Use carbon dioxide, dry chemical powder, or appropriate foam.[10] In case of fire, poisonous gases such as nitrogen oxides, sulfur oxides, and hydrogen iodide may be produced.[7][9]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Applications in Drug Discovery and Medicinal Chemistry

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][12]

Ethyl 5-iodo-1,3-thiazole-2-carboxylate serves as a highly valuable building block for the synthesis of more complex molecules. The iodine atom at the 5-position is particularly useful as it allows for the introduction of various substituents through palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings.[3] This enables the rapid generation of libraries of novel compounds for high-throughput screening in drug discovery programs.

The strategic placement of the iodo and ester functionalities allows for sequential and regioselective modifications, providing a powerful tool for structure-activity relationship (SAR) studies. By systematically altering the substituents at these positions, medicinal chemists can fine-tune the pharmacological properties of the resulting molecules to optimize their efficacy, selectivity, and pharmacokinetic profiles.

Conclusion

Ethyl 5-iodo-1,3-thiazole-2-carboxylate is a promising, albeit not extensively documented, heterocyclic compound. Its structure suggests significant potential as a versatile intermediate in the synthesis of novel drug candidates. While a specific CAS number and detailed safety data are currently lacking, a plausible and efficient synthetic route can be devised from commercially available starting materials. Researchers working with this compound should adhere to strict safety protocols based on the known hazards of related thiazole and iodo-containing compounds. The strategic utility of this molecule in medicinal chemistry warrants further investigation into its synthesis and reactivity.

References

-

PubChem. Ethyl 5-ethyl-1,3-thiazole-2-carboxylate. [Link]

-

Kumar, S. et al. A concise and efficient route to the total synthesis of bacillamide A and its analogues. Arkivoc, 2018, v, 0-0. [Link]

-

PubChemLite. Ethyl 5-iodo-1,3-thiazole-2-carboxylate (C6H6INO2S). [Link]

-

Systematic Review On Thiazole And Its Applications. Educational Administration: Theory and Practice, 30(5), 1983-1988. [Link]

-

Matrix Fine Chemicals. ETHYL 2-AMINO-1,3-THIAZOLE-5-CARBOXYLATE | CAS 32955-21-8. [Link]

-

Abdu-Rahem, L. R. Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. [Link]

-

MDPI. 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. [Link]

-

ResearchGate. Preparation of Ethyl 5-Iodo-1H-indole- 2-carboxylate. [Link]

-

FABAD Journal of Pharmaceutical Sciences. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. [Link]

-

New Jersey Department of Health. Iodine - Hazardous Substance Fact Sheet. [Link]

-

PMC. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. [Link]

-

PubChem. Ethyl 5-hydroxy-1,3-dihydroisoindole-2-carboxylate. [Link]

-

Biointerface Research in Applied Chemistry. Antibacterial Activity of Thiazole and its Derivatives: A Review. [Link]

Sources

- 1. kuey.net [kuey.net]

- 2. sysrevpharm.org [sysrevpharm.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. PubChemLite - Ethyl 5-iodo-1,3-thiazole-2-carboxylate (C6H6INO2S) [pubchemlite.lcsb.uni.lu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ETHYL 2-AMINO-1,3-THIAZOLE-5-CARBOXYLATE | CAS 32955-21-8 [matrix-fine-chemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. nj.gov [nj.gov]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. Ethyl 5-ethyl-1,3-thiazole-2-carboxylate | C8H11NO2S | CID 20775037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

Literature review of 1,3-thiazole-2-carboxylate functionalization

Technical Whitepaper: Strategic Functionalization of 1,3-Thiazole-2-Carboxylates

Executive Summary The 1,3-thiazole-2-carboxylate scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in antineoplastic (e.g., Tiazofurin), antiviral (e.g., Ritonavir), and anti-inflammatory agents. Its utility stems from the unique electronic environment created by the electron-withdrawing carboxylate group at the C2 position, which modulates the reactivity of the heterocyclic ring. This guide provides a comprehensive technical analysis of the functionalization vectors available for this scaffold, distinguishing between C2-centered transformations (preserving or replacing the carbonyl) and ring-centered modifications (C-H activation and electrophilic substitution).

Part 1: The Electronic Landscape

To successfully functionalize 1,3-thiazole-2-carboxylates, one must understand the competing electronic forces at play.

-

The Thiazole Ring: Inherently electron-deficient (π-deficient) due to the imine-like nitrogen (C=N), making it resistant to electrophilic attack compared to thiophene, but more reactive than pyridine.

-

The C2-Carboxylate Effect: The ester/acid group at C2 is a strong electron-withdrawing group (EWG). This further deactivates the ring towards Electrophilic Aromatic Substitution (SEAr), necessitating harsh conditions or specific catalysts for ring functionalization.

-

Regioselectivity (C5 vs. C4):

-

C5 Position: The sulfur atom acts as a weak electron donor by resonance to C5. Consequently, C5 is the most nucleophilic carbon on the ring and the primary site for SEAr and C-H activation.

-

C4 Position: This position is electronically neutral to deficient.[1] Direct functionalization at C4 is kinetically disfavored; C4-substituted derivatives are best accessed via de novo Hantzsch synthesis rather than post-synthetic modification.

-

Part 2: Reactivity Visualization

The following diagram maps the distinct reactivity zones of the scaffold.

Figure 1: Reactivity map of 1,3-thiazole-2-carboxylate showing primary functionalization vectors.

Part 3: C2-Centered Functionalization

The carboxylate moiety offers two divergent pathways: retention (forming amides/esters) or excision (decarboxylative coupling).

Decarboxylative Cross-Coupling (The Ag/Pd System)

This transformation is highly valuable for installing aryl groups at C2, effectively replacing the -COOH "handle" with an aryl ring. The reaction typically proceeds via a bimetallic system where Ag(I) facilitates decarboxylation to form a transient organosilver species, which then transmetallates to Pd(II).

Mechanism:

-

Oxidative Addition: Pd(0) inserts into the Ar-X bond.

-

Decarboxylation: Ag2CO3 promotes loss of CO2, forming a Thiazole-Ag intermediate.

-

Transmetallation: The Thiazole moiety transfers from Ag to Pd.

-

Reductive Elimination: Formation of the C2-Aryl bond.

Protocol 1: Decarboxylative Arylation

-

Substrate: Thiazole-2-carboxylic acid (1.0 equiv)

-

Coupling Partner: Aryl bromide (1.2 equiv)

-

Catalyst: Pd(PPh3)4 (5 mol%)

-

Promoter: Ag2CO3 (1.0 - 2.0 equiv)

-

Solvent: DMSO/DMF (9:1 ratio)

-

Conditions: 100°C, 16h, Argon atmosphere.

Step-by-Step:

-

Charge a dried Schlenk tube with thiazole-2-carboxylic acid, Ag2CO3, and Pd(PPh3)4.

-

Evacuate and backfill with Argon (3x).

-

Add degassed DMSO and the aryl bromide via syringe.

-

Heat to 100°C. Note: Evolution of CO2 gas may be observed.

-

Monitor via LCMS. Upon completion, filter through Celite to remove silver salts.

-

Dilute with EtOAc, wash with water (5x) to remove DMSO, and purify via flash chromatography.

Direct Amidation

Retaining the carbonyl allows for the synthesis of bioactive carboxamides. Due to the electron-deficient nature of the ring, the acid chloride intermediate can be unstable; therefore, peptide coupling reagents (HATU/T3P) are preferred over SOCl2.

Protocol 2: HATU-Mediated Amidation

-

Reagents: Thiazole-2-carboxylic acid (1.0 equiv), Amine (1.1 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv).

-

Solvent: DMF (anhydrous).

-

Conditions: 0°C to RT, 4h.

Part 4: Ring-Centered Functionalization (C5 Focus)

Modifying the ring while retaining the C2-ester is challenging due to electronic deactivation. However, the C5 position remains accessible via C-H activation.

Pd-Catalyzed C-H Arylation (C5-Selective)

Because the C2 position is blocked by the ester, Pd-catalyzed C-H activation occurs exclusively at C5. The ester group does not act as a directing group (which would direct to C3, impossible in thiazole) but rather electronically biases the ring.

Protocol 3: C5-Arylation of Ethyl Thiazole-2-Carboxylate

-

Substrate: Ethyl thiazole-2-carboxylate (1.0 equiv)

-

Coupling Partner: Aryl Iodide (1.5 equiv)

-

Catalyst: Pd(OAc)2 (5 mol%)

-

Ligand: PPh3 (10 mol%) or PCy3 for sterically hindered substrates.

-

Base: Ag2CO3 (2.0 equiv) or Cs2CO3.

-

Solvent: 1,4-Dioxane.

-

Temperature: 110°C.

Critical Insight: The use of Silver (Ag) salts is often crucial here, not for decarboxylation (since the ester is stable under these conditions), but to act as a halide scavenger and facilitate the Concerted Metallation-Deprotonation (CMD) pathway.

Electrophilic Halogenation

To install a handle for subsequent Suzuki/Stille couplings, C5-bromination is the standard entry point.

Protocol 4: C5-Bromination

-

Reagents: Ethyl thiazole-2-carboxylate (1.0 equiv), NBS (1.2 equiv).

-

Solvent: CH3CN or DMF.

-

Conditions: 50-80°C.

-

Note: Unlike electron-rich thiazoles (which brominate at RT), the 2-carboxylate derivative requires heat due to the deactivated ring.

Part 5: Data Summary & Comparison

Table 1: Functionalization Vectors Comparison

| Target Position | Transformation | Key Reagents | Regioselectivity | Primary Challenge |

| C2 | Decarboxylative Coupling | Pd/Ag2CO3 | Exclusive C2 | CO2 extrusion efficiency; Ag cost. |

| C2 | Amidation | HATU/DIPEA | N/A | Stability of acid chloride (avoid SOCl2). |

| C5 | C-H Arylation | Pd(OAc)2/Ag2CO3 | High (>95% C5) | Electronic deactivation by C2-ester requires high T. |

| C5 | Bromination | NBS/Heat | High (>95% C5) | Slow kinetics due to electron-deficient ring. |

| C4 | Arylation | De Novo (Hantzsch) | N/A | Direct C4-H activation is kinetically inaccessible. |

Part 6: Mechanistic Visualization (Decarboxylative Coupling)

The following diagram illustrates the unique Ag-mediated pathway that distinguishes C2-functionalization from standard Cross-Couplings.

Figure 2: Mechanism of Ag-mediated decarboxylative cross-coupling.

References

-

Decarboxylative Cross-Coupling of Azole-Carboxylic Acids

- Title: Decarboxylative cross-coupling of thiazole and oxazole-5-carboxylic acids with aryl halides.

- Source:Organic Letters, 2010.

-

URL:[Link]

-

Regioselective C-H Activation

-

Thiazole Reactivity Review

-

Medicinal Chemistry Applications

-

Silver-Mediated Mechanisms

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. 2H-Thiazolo[4,5-d][1,2,3]triazole: synthesis, functionalization, and application in scaffold-hopping - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Crystal structure of (1,3-thiazole-2-carboxylato-κN)(1,3-thiazole-2-carboxylic acid-κN)silver(I) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of Ethyl 5-iodo-1,3-thiazole-2-carboxylate

Executive Summary

This technical guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing Ethyl 5-iodo-1,3-thiazole-2-carboxylate (CAS: 900530-64-5). While thiazoles are privileged scaffolds in medicinal chemistry (e.g., Dasatinib, Ritonavir), they present distinct synthetic challenges: catalyst poisoning via sulfur coordination and competitive ester hydrolysis.

This guide prioritizes the Thiazole-as-Electrophile approach. Using the thiazole as the halide (C5-I) is mechanistically superior to using thiazole-5-boronic acids, which are notoriously unstable and prone to rapid protodeboronation. The C5-iodide moiety offers a highly reactive handle for oxidative addition, allowing for milder conditions that preserve the C2-ester.

Substrate Analysis & Mechanistic Considerations

Electronic Profile

The substrate features a thiazole ring bearing two key functionalities:

-

C5-Iodide: The site of reaction. The C-I bond is weak and electron-deficient, facilitating rapid oxidative addition to Pd(0).

-

C2-Ethyl Ester: An electron-withdrawing group (EWG) that further decreases electron density on the ring. This stabilizes the intermediate

-Pd complex but makes the ring susceptible to nucleophilic attack (hydrolysis) if strong hydroxide bases are used.

Catalyst Poisoning (The "Soft Sulfur" Problem)

Thiazole nitrogen (N3) and sulfur (S1) atoms can coordinate to Pd(II) species, displacing phosphine ligands and arresting the catalytic cycle.

-

Mitigation: Use bidentate ligands (e.g., dppf) with a large bite angle to resist displacement, or bulky electron-rich monodentate ligands (e.g., XPhos) to sterically crowd out the heterocycle.

Reaction Pathway

The reaction follows the standard Pd(0)/Pd(II) catalytic cycle. Because Ar-I oxidative addition is fast, the rate-determining step (RDS) is often transmetallation .

Figure 1: Catalytic cycle emphasizing the critical transmetallation step required for thiazole coupling.

Optimization Matrix

The following conditions have been stratified by "Robustness" (General purpose) and "High-Performance" (For sterically hindered or electron-poor boronic acids).

| Parameter | Protocol A: Standard (Robust) | Protocol B: High-Performance | Why? |

| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) | XPhos Pd G2 (2-3 mol%) | A: Air-stable, resists S-poisoning. B: Pre-catalyst ensures rapid activation; XPhos boosts transmetallation. |

| Solvent | 1,4-Dioxane / Water (4:1) | THF / Water (10:1) | Water is essential for dissolving the inorganic base and activating the boron species. |

| Base | Na₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 equiv) | Na₂CO₃ is mild enough to spare the ester. K₃PO₄ is more basic/soluble, driving difficult couplings. |

| Temp | 80–90 °C | 60 °C | Lower temp in Protocol B prevents proto-dehalogenation of the sensitive thiazole. |

| Atmosphere | Argon/Nitrogen (Balloon) | Argon (Schlenk/Glovebox) | Oxygen promotes homocoupling of the boronic acid. |

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Pd(dppf)Cl₂)

Recommended for coupling with phenyl, tolyl, and electron-rich aryl boronic acids.

Reagents:

-

Ethyl 5-iodo-1,3-thiazole-2-carboxylate (1.0 equiv, 1.0 mmol, ~283 mg)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

-

Sodium Carbonate (Na₂CO₃) (2.0 equiv, 212 mg)

-

Solvent: 1,4-Dioxane (8 mL) + Water (2 mL)

Step-by-Step Workflow:

-

Charge Solids: To a 25 mL round-bottom flask (or reaction vial) equipped with a magnetic stir bar, add the Thiazole iodide, Aryl boronic acid, Na₂CO₃, and Pd catalyst.

-

Note: Adding catalyst to the solid mix before solvent ensures better dispersion upon solvation.

-

-

Degas Solvents: In a separate vessel, sparge the Dioxane/Water mixture with Nitrogen or Argon for 15 minutes.

-

Critical: Failure to degas leads to homocoupling of the boronic acid (Ar'-Ar') and reduces yield.

-

-

Initiate: Add the degassed solvent to the reaction flask via syringe. Seal the flask with a septum/cap. Purge the headspace with inert gas for 2 minutes.

-

Heat: Place in a pre-heated oil block at 85 °C . Stir vigorously (800 rpm).

-

Monitor: Check by TLC or LCMS at 2 hours.

-

Workup:

-

Purification: Flash chromatography (SiO₂). Gradient: 0% → 30% EtOAc/Hexanes.

Protocol B: High-Performance (XPhos Pd G2)

Recommended for sterically hindered (ortho-substituted) boronic acids or when Protocol A fails.

Modifications:

-

Catalyst: Use XPhos Pd G2 (Buchwald Precatalyst). This generates the active Pd(0)-L species immediately upon heating, avoiding the induction period.

-

Base: Use K₃PO₄ (Tribasic Potassium Phosphate). The higher solubility of phosphate in the aqueous interface accelerates transmetallation.

-

Temperature: Run at 60 °C . The highly active catalyst allows lower temperatures, reducing the risk of ester hydrolysis or iodine reduction.

Troubleshooting & Critical Controls

Common Failure Modes

| Observation | Diagnosis | Solution |

| Starting Material Remains | Catalyst Poisoning | Switch to XPhos Pd G2 or SPhos Pd G2 . The bulky biaryl ligands prevent thiazole N/S coordination. |

| De-iodinated Thiazole (Ar-H) | Protodehalogenation | Reaction is too hot or solvent is "wet" with acidic impurities. Lower temp to 60°C; ensure solvents are high purity. |

| Ester Hydrolysis (Acid) | Base too strong | Switch from K₃PO₄ to Cs₂CO₃ or KF . Avoid hydroxide bases completely. |

| Boronic Acid Homocoupling | Oxygen ingress | Degas solvents more rigorously (Freeze-Pump-Thaw). |

Experimental Workflow Visualization

Figure 2: Operational workflow for the synthesis of 5-aryl-thiazole-2-carboxylates.

References

-

Sigma-Aldrich. Ethyl 5-iodo-1,3-thiazole-4-carboxylate Product Page. (Note: Isomeric reference for physical properties). Available at:

-

BenchChem. Comparative Guide to the Mechanistic Pathways of 2,5-Dichloro-4-iodo-1,3-thiazole Reactions. (Surrogate protocol for halo-thiazoles). Available at:

-

Organic Chemistry Portal. Suzuki Coupling - Mechanism and Recent Literature. Available at:

-

MDPI. Catalyst Recycling in the Suzuki Coupling Reaction. (Discussion of Pd mechanisms). Available at:

Sources

Application Note & Protocols: Negishi Coupling for the Functionalization of Thiazole-2-Carboxylate Derivatives

Introduction: The Strategic Importance of Thiazole Scaffolds

The thiazole ring is a privileged heterocyclic motif integral to a vast array of pharmacologically active compounds, including antibiotics, antiretrovirals, and anticancer agents.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone in modern medicinal chemistry and drug development.[4][5] Consequently, robust and versatile methods for the selective functionalization of the thiazole core are of paramount importance. The structural modification of thiazole derivatives, particularly at the C2 and C5 positions, is a primary strategy for modulating biological activity and optimizing pharmacokinetic profiles.[5]

Among the arsenal of cross-coupling reactions, the Negishi coupling stands out for its exceptional functional group tolerance and the high reactivity of its organozinc nucleophiles.[6][7][8] This palladium- or nickel-catalyzed reaction, which couples an organozinc compound with an organic halide or triflate, provides a powerful and reliable method for forming new carbon-carbon bonds.[9][10] This guide provides a detailed examination of the reagents, mechanistic principles, and field-proven protocols for the successful application of the Negishi coupling to synthesize novel thiazole-2-carboxylate derivatives.

The "Why": Core Principles of the Negishi Coupling on Thiazoles

Understanding the causality behind reagent selection is critical for troubleshooting and adapting protocols. The Negishi coupling's success hinges on the interplay between the organozinc reagent, the coupling partner, and the catalyst system.

The Organozinc Reagent: A Nucleophile of Choice

Organozinc reagents strike an optimal balance between reactivity and selectivity.[8][11] Unlike their more reactive organolithium or Grignard counterparts, organozinc species exhibit remarkable tolerance for sensitive functional groups such as esters, nitriles, and ketones.[9][12] This is due to the more covalent and less polarized nature of the carbon-zinc bond.[8]

For thiazole-2-carboxylate systems, the key intermediate is a 2-thiazolylzinc halide. There are two primary, reliable routes to its formation:

-

Direct Insertion of Zinc: This involves reacting a 2-halothiazole derivative with a highly activated form of zinc metal, such as Rieke® Zinc. This method is direct but requires the preparation of the activated metal.[13]

-

Transmetalation: A more common laboratory-scale approach involves a halogen-metal exchange on the 2-halothiazole using an organolithium reagent (e.g., n-BuLi) or Grignard reagent formation (e.g., i-PrMgCl), followed by the addition of a zinc salt like ZnCl₂ or ZnBr₂.[14][15] This method offers excellent regioselectivity and is highly reproducible.

The Palladium Catalyst System: The Engine of the Reaction

The heart of the coupling is the palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states to bring the coupling partners together.[9][10][16]

-

Palladium Precatalyst: The active Pd(0) species is typically generated in situ from a more stable precatalyst. Common choices include Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂. Recently developed palladacycle precatalysts offer superior activity by facilitating the rapid generation of the active Pd(0) species.[17]

-

The Ligand: The ligand is arguably the most critical component for success. It stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle. For challenging substrates like heteroaryl halides, bulky, electron-rich phosphine ligands are often required. While triphenylphosphine (PPh₃) is a classic choice, advanced biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) dramatically improve reaction rates, yields, and substrate scope, particularly when using less reactive aryl chlorides as coupling partners.[17][18] These ligands promote the rate-limiting oxidative addition step and facilitate the final reductive elimination.[19]

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (Argon or Nitrogen) using oven-dried glassware and anhydrous solvents. Organolithium reagents are pyrophoric and must be handled with extreme care.

Protocol 3.1: Preparation of Ethyl 2-(chlorozincio)thiazole-4-carboxylate Solution

This protocol details the formation of the key organozinc reagent via transmetalation from a Grignard intermediate. This stock solution can be used directly in the subsequent coupling step.

Materials:

-

Ethyl 2-bromothiazole-4-carboxylate

-

Isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl, ~1.3 M in THF)

-

Zinc(II) chloride (ZnCl₂), anhydrous

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Preparation of Zinc Chloride Solution: In an oven-dried flask under argon, add anhydrous ZnCl₂ (1.1 equivalents relative to the bromo-thiazole). Add anhydrous THF to create a ~1.0 M solution. Stir until fully dissolved.

-

Scientist's Note: Anhydrous ZnCl₂ is highly hygroscopic. It is crucial to weigh it quickly and in a dry environment (e.g., glovebox) or use a freshly opened bottle. The LiCl in the Grignard reagent helps to solubilize the resulting organozinc species.

-

-

Grignard Formation: In a separate, oven-dried, three-necked flask equipped with a magnetic stir bar, thermometer, and argon inlet, dissolve ethyl 2-bromothiazole-4-carboxylate (1.0 eq) in anhydrous THF.

-

Cool the solution to between -10 °C and 0 °C using an ice-salt or dry ice/acetone bath.

-

Slowly add i-PrMgCl·LiCl solution (1.05 eq) dropwise via syringe, maintaining the internal temperature below 0 °C.

-

Scientist's Note: The formation of the Grignard reagent is exothermic. Slow addition is critical to prevent side reactions. The reaction is typically complete within 30-60 minutes at this temperature.

-

-

Transmetalation: While maintaining the temperature at ~0 °C, slowly transfer the freshly prepared Grignard solution via cannula into the stirred ZnCl₂ solution from Step 1.

-

After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for 1 hour.

-

The resulting pale yellow solution of ethyl 2-(chlorozincio)thiazole-4-carboxylate is now ready for use. Its concentration is assumed to be the theoretical concentration based on the starting bromo-thiazole. This reagent can be stored under argon for several days but is best used immediately.[12]

Protocol 3.2: Palladium-Catalyzed Negishi Cross-Coupling

This protocol describes a general procedure for coupling the prepared organozinc reagent with an aryl bromide partner.

Materials:

-

Stock solution of Ethyl 2-(chlorozincio)thiazole-4-carboxylate in THF (from Protocol 3.1)

-

Aryl bromide (or other organic halide/triflate)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (or other suitable ligand, see Table 1)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Catalyst Preparation: To an oven-dried Schlenk flask under argon, add the aryl bromide (1.0 eq), Pd₂(dba)₃ (0.01-0.02 eq, 1-2 mol %), and Xantphos (0.02-0.04 eq, 2-4 mol %).

-

Scientist's Note: The Pd:ligand ratio is critical. A 1:2 ratio is common for many ligands like Xantphos. The catalyst and ligand are added first to allow for pre-formation of the active catalytic species.

-

-

Add anhydrous THF to dissolve the solids.

-

Reagent Addition: Add the prepared solution of ethyl 2-(chlorozincio)thiazole-4-carboxylate (1.2–1.5 eq) dropwise to the catalyst mixture at room temperature.

-

Scientist's Note: Using a slight excess of the organozinc reagent ensures complete consumption of the often more valuable aryl halide coupling partner.

-

-

Reaction: Equip the flask with a reflux condenser, and heat the reaction mixture to 60-70 °C (oil bath temperature). Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-arylthiazole-4-carboxylate product.

Data Presentation & Mechanistic Insight

Effective catalyst selection is paramount for a successful coupling. The choice depends on the reactivity of the coupling partners.

Table 1. Catalyst and Ligand Selection Guide for Thiazole Negishi Coupling.

| Pd Precatalyst | Ligand | Characteristics & Best Use Cases |

|---|---|---|

| Pd(PPh₃)₄ | (None needed) | A workhorse catalyst. Good for reactive partners (aryl iodides/bromides). Air-stable and easy to handle.[6][20] |

| Pd₂(dba)₃ | Triphenylphosphine | Good general-purpose system. Requires weighing two components. |

| Pd₂(dba)₃ | XPhos / SPhos | High-activity system for challenging substrates, including electron-rich or sterically hindered aryl bromides and less reactive aryl chlorides.[17][18] |

| Pd(OAc)₂ | Buchwald Ligands | Requires in situ reduction to Pd(0), but is a cheap and common Pd source. Effective with modern, high-activity ligands.[17] |

// Nodes pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; pd2_ox [label="R-Pd(II)L₂-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pd2_trans [label="R-Pd(II)L₂-R'", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges pd0 -> pd2_ox [label=" Oxidative\n Addition", color="#4285F4", fontcolor="#4285F4"]; pd2_ox -> pd2_trans [label=" Transmetalation", color="#34A853", fontcolor="#34A853"]; pd2_trans -> pd0 [label=" Reductive\n Elimination", color="#EA4335", fontcolor="#EA4335"];

// Invisible nodes for labels node [shape=plaintext, style="", fontcolor="#202124"]; ox_add [label="R-X"]; trans_add [label="R'-ZnCl"]; elim_prod [label="R-R'"]; trans_prod [label="ZnXCl"];

// Position labels ox_add -> pd0 [style=invis]; pd2_ox -> trans_add [style=invis]; pd2_trans -> elim_prod [style=invis]; trans_prod -> pd2_trans [style=invis, dir=back]; } Figure 2. Simplified catalytic cycle for the Negishi cross-coupling reaction.

The catalytic cycle begins with the active Pd(0) catalyst.[9] Oxidative addition of the organic halide (R-X) forms a Pd(II) intermediate.[10] This is often the rate-limiting step. In the transmetalation step, the organic group (R') from the organozinc reagent displaces the halide on the palladium center.[7][16] The cycle concludes with reductive elimination, where the two organic fragments are joined (R-R'), and the Pd(0) catalyst is regenerated.[10]

Troubleshooting Common Issues

Table 2. Troubleshooting Guide for Thiazole Negishi Coupling.

| Problem | Possible Cause(s) | Suggested Solution(s) |

|---|---|---|

| Low or No Yield | 1. Inactive organozinc reagent. 2. Inactive catalyst. 3. Insufficiently reactive coupling partner. | 1. Ensure anhydrous conditions during organozinc preparation. Use fresh, high-quality Grignard/organolithium reagents. 2. Use a different ligand (e.g., move from PPh₃ to XPhos). Ensure the Pd precatalyst has not decomposed. 3. Switch from aryl chloride to bromide or iodide. Increase reaction temperature. |

| Formation of Homocoupled Product (R-R) | Decomposition of the organozinc reagent or incomplete transmetalation. | Ensure slow, controlled addition of the organozinc reagent to the catalyst mixture. Check the quality of the zinc chloride. |

| Recovery of Starting Halide (R-X) | Failure of oxidative addition or transmetalation. | Increase reaction temperature. Switch to a more electron-rich, bulky ligand to promote oxidative addition. Ensure the organozinc reagent was successfully formed and added. |

| Protodezincination (Loss of Zinc) | Presence of trace amounts of water or other proton sources. | Rigorously dry all glassware, solvents, and reagents. Ensure a robust inert atmosphere. |

References

-

Negishi coupling - Wikipedia. [Link]

-

Fuentes B, García-Melchor M, Lledós A, Maseras F, Casares JA, Ujaque G, Espinet P (2007). Insights into the Mechanism of the Negishi Reaction: ZnRX versus ZnR2 Reagents. Journal of the American Chemical Society. [Link]

-

Pattan, S. R., et al. (2021). 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. Molecules. [Link]

-

Abdu-Rahem, L. R. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy. [Link]

-

Negishi coupling reaction: Mechanism, popular application - Chemistry Notes. (2022). [Link]

-

An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024). International Journal of Pharmaceutical and Bio-Medical Science. [Link]

-

Ayati, A., et al. (2015). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Medicinal Chemistry. [Link]

-

Negishi Coupling - SynArchive. [Link]

-

Negishi cross-coupling - Name-Reaction.com. [Link]

-

A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Applied Science and Process Engineering. [Link]

-

Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation - Chemical Communications (RSC Publishing). [Link]

-

Jensen, J., et al. (2001). Preparation of 2- and 5Aryl Substituted Thiazoles via Palladium-Catalyzed Negishi Cross-Coupling. The Journal of Organic Chemistry. [Link]

-

Ghorai, S., et al. (2021). Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics. Chemical Reviews. [Link]

-

Organozinc Derivatives and Transition Metal Catalysts: Formation of C-C Bonds by Cross-coupling. (2021). De Gruyter. [Link]

-

Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole. (2019). Chemistry – A European Journal. [Link]

-

Kim, H., et al. (2011). Recent Advance in Heterocyclic Organozinc and Organomanganese Compounds; Direct Synthetic Routes and Application in Organic Synthesis. Molecules. [Link]

-

Luzung, M. R., Patel, J. S., & Yin, J. (2010). A Mild Negishi Cross-Coupling of 2-Heterocyclic Organozinc Reagents and Aryl Chlorides. The Journal of Organic Chemistry. [Link]

-

Roger, J., Pogan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry. [Link]

-

Thiazole Functionalization of Thiosemicarbazone for Cu(II) Complexation: Moving toward Highly Efficient Anticancer Drugs with Promising Oral Bioavailability. (2024). MDPI. [Link]

-

Organozinc-mediated direct cross-coupling under microwave irradiation. (2019). Organic Chemistry Frontiers. [Link]

-

Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. (2022). Beilstein Journal of Organic Chemistry. [Link]

-

Le, C. M., et al. (2013). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. Organic Letters. [Link]

-

PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010). [Link]

-

CH Substitution Reaction of Thiazoles at the 2-Position. (2005). Heterocycles. [Link]

-

Asymmetric Negishi Cross-Coupling of α-Bromo Amides with Alkylzinc Reagents. (2007). Organic Syntheses. [Link]

-

2H-Thiazolo[4,5-d][1][6][16]triazole: synthesis, functionalization, and application in scaffold-hopping. (2024). Chemical Science. [Link]

-

Knochel, P. (1995). Preparation and Applications of Functionalized Organozinc Compounds. Organic Reactions. [Link]

-

Coupling of Thiazole-2-Amines with Isocyanide Ligands in bis-(Isocyanide) Platinum Complex: A New Type of Reactivity. (2022). Molecules. [Link]

- Process for the preparation of an organozinc reagent. (1998).

Sources

- 1. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sysrevpharm.org [sysrevpharm.org]

- 3. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. Negishi coupling - Wikipedia [en.wikipedia.org]

- 7. nobelprize.org [nobelprize.org]

- 8. organicreactions.org [organicreactions.org]

- 9. chemistnotes.com [chemistnotes.com]

- 10. name-reaction.com [name-reaction.com]

- 11. dokumen.pub [dokumen.pub]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Recent Advance in Heterocyclic Organozinc and Organomanganese Compounds; Direct Synthetic Routes and Application in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Mild Negishi Cross-Coupling of 2-Heterocyclic Organozinc Reagents and Aryl Chlorides [organic-chemistry.org]

- 19. Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. synarchive.com [synarchive.com]

Application Note: Nucleophilic Substitution Strategies at the 2-Position of Thiazoles

Executive Summary

The thiazole pharmacophore is ubiquitous in medicinal chemistry, serving as a core scaffold in blockbuster drugs like Dasatinib (Sprycel) and Meloxicam. The C2 position of the thiazole ring is uniquely reactive due to the inductive electron-withdrawing effect of the adjacent nitrogen and sulfur atoms, making it a prime target for Nucleophilic Aromatic Substitution (SNAr).

This guide provides a rigorous technical framework for functionalizing the thiazole C2 position. Unlike standard benzene chemistry, thiazole SNAr requires specific attention to leaving group lability (halogens vs. sulfones) and the stability of the intermediate Meisenheimer complex. We present validated protocols for converting 2-aminothiazoles to 2-halothiazoles (Sandmeyer) and subsequent displacement with amine nucleophiles, supported by mechanistic insights to aid in troubleshooting.

Mechanistic Foundation: The "Azole" Advantage

The reactivity of the 2-position is governed by the

The Addition-Elimination Pathway

The reaction proceeds via a non-aromatic anionic intermediate (Meisenheimer complex).[2] The electronegative nitrogen atom at position 3 stabilizes the negative charge, lowering the activation energy for nucleophilic attack at C2.

Key Reactivity Trends:

-

Leaving Group (LG) Hierarchy:

.-

Note: While Iodine is the weakest bond, Fluorine and Sulfones are superior because their high electronegativity lowers the LUMO energy of the ring, accelerating the initial nucleophilic attack.

-

-

Nucleophile Sensitivity: Primary amines react rapidly; sterically hindered secondary amines or anilines often require elevated temperatures or polar aprotic solvents (DMSO, NMP).

Visualizing the Pathway

The following diagram outlines the mechanistic flow and decision logic for selecting reaction conditions.

Figure 1: Decision matrix for synthesizing 2-substituted thiazoles, highlighting the critical divergence based on nucleophile strength.

Experimental Protocols

Protocol A: Synthesis of 2-Chlorothiazole (The Electrophile)

Rationale: 2-Aminothiazoles are commercially abundant but are poor electrophiles. They must be converted to 2-halothiazoles to enable SNAr. The Sandmeyer reaction is the industry standard for this transformation.

Safety: Diazonium salts are potentially explosive. Maintain temperature strictly below 5°C during diazotization.

Materials:

-

2-Aminothiazole (10 mmol)

-

Sodium Nitrite (NaNO2, 15 mmol)

-

Copper(I) Chloride (CuCl, 12 mmol)

-

Conc. HCl (12 M) and Glacial Acetic Acid

Step-by-Step Procedure:

-

Acidification: In a 100 mL round-bottom flask, dissolve 2-aminothiazole (1.0 g, 10 mmol) in a mixture of conc. HCl (5 mL) and water (5 mL). Cool the solution to 0–5°C in an ice/salt bath.

-

Diazotization: Dropwise add a solution of NaNO2 (1.03 g, 15 mmol) in water (3 mL). Critical: Keep internal temp < 5°C. Stir for 20 min. The solution will turn pale yellow/orange.

-

Substitution: In a separate flask, dissolve CuCl (1.2 g, 12 mmol) in conc. HCl (5 mL) at 0°C. Slowly transfer the diazonium solution into the CuCl solution over 10 mins.

-

Evolution: Evolution of N2 gas will be observed. Allow the mixture to warm to room temperature (RT) over 2 hours.

-

Workup: Neutralize with NaOH (aq) to pH ~8. Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Purify via flash chromatography (Hexanes/EtOAc) if necessary, though crude purity is often sufficient for SNAr.

Protocol B: SNAr Displacement with Amines

Rationale: This protocol uses the 2-chlorothiazole generated above. We utilize a base (DIPEA) to scavenge the HCl byproduct, driving the equilibrium forward.

Materials:

-

2-Chlorothiazole (1.0 eq)

-

Amine Nucleophile (e.g., Morpholine, Piperazine) (1.2 – 1.5 eq)

-

Base: Diisopropylethylamine (DIPEA) (2.0 eq)

-

Solvent: Ethanol (Green/Std) or DMF (High Temp)

Step-by-Step Procedure:

-

Setup: Charge a reaction vial with 2-chlorothiazole (100 mg, 0.84 mmol) and Ethanol (2 mL).

-

Addition: Add the amine (1.0 mmol) and DIPEA (0.3 mL, 1.7 mmol).

-

Reaction: Seal the vial and heat to 80°C for 4–12 hours.

-

Monitoring: Monitor by TLC or LC-MS. The starting chloride is UV active; the product usually becomes more polar.

-

-

Workup:

-

If EtOH used: Concentrate in vacuo. Redissolve in DCM, wash with water.

-

If DMF used: Pour into ice water (10 mL). If solid precipitates, filter. If oil forms, extract with EtOAc.[3]

-

-

Validation: 1H NMR should show the loss of the C2-Cl signal (if applicable) and the appearance of alkyl protons from the amine.

Optimization & Troubleshooting Guide

When the standard protocols fail, the electronic nature of the thiazole ring or the nucleophile is usually the culprit. Use this data table to adjust parameters.

| Variable | Standard Condition | Optimization Strategy | Rationale |

| Leaving Group | Chloride (-Cl) | Switch to Fluoride (-F) or Sulfone (-SO2Me) | Fluoride stabilizes the Meisenheimer intermediate via induction; Sulfones are excellent LGs due to steric relief. |

| Solvent | Ethanol / THF | Switch to DMSO or NMP | Polar aprotic solvents solvate the cation, leaving the nucleophilic anion "naked" and more reactive. |

| Base | DIPEA / TEA | Switch to K2CO3 or Cs2CO3 | Inorganic bases in DMSO can deprotonate weak nucleophiles (e.g., phenols) more effectively. |

| Temperature | 80°C | Microwave Irradiation (120–150°C) | Thiazoles are thermally stable. High kinetic energy overcomes the aromaticity barrier. |

Case Study: Sulfone Displacement

For extremely unreactive nucleophiles (e.g., anilines with electron-withdrawing groups), the 2-chlorothiazole may be inert.

-

Strategy: Oxidize a 2-thiomethyl thiazole (prepared via SNAr with NaSMe) to the 2-sulfone using mCPBA.

-

Result: The sulfone is approx. 100x more reactive toward SNAr than the chloride.

References

-

Mechanistic Overview of SNAr

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

-

Sandmeyer Reaction on Heterocycles

-

Preparation of 2-Chloro- and 2-Bromothiazoles.[4] Organic Syntheses (General Heterocycle Methodology).

-

(Analogous procedure for halothiazoles).

-

-

Reactivity of Thiazoles

-

Advanced Leaving Groups (Sulfones/Triazoles)

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. dash.harvard.edu [dash.harvard.edu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 7. BJOC - 1,2,3-Triazoles as leaving groups in SNAr–Arbuzov reactions: synthesis of C6-phosphonated purine derivatives [beilstein-journals.org]

- 8. BJOC - 1,2,3-Triazoles as leaving groups: SNAr reactions of 2,6-bistriazolylpurines with O- and C-nucleophiles [beilstein-journals.org]

- 9. 1,2,3-Triazoles as leaving groups: SNAr reactions of 2,6-bistriazolylpurines with O- and C-nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic Synthesis of Thiazole-Based Pharmaceutical Intermediates

Abstract

The thiazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved therapeutics, including antimicrobial, antiretroviral, and anticancer agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug design. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the principal synthetic strategies for preparing thiazole-based pharmaceutical intermediates. We delve into the mechanistic underpinnings of classical and modern synthetic routes, offering detailed, field-proven protocols and explaining the rationale behind key experimental choices. This guide is designed to be a self-contained resource, ensuring scientific integrity through validated methodologies and authoritative references.

Introduction: The Enduring Significance of the Thiazole Scaffold

Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, was first described by Hantzsch and Weber in 1887.[1][2] Its derivatives are found in a wide array of biologically active compounds, from the essential vitamin B1 (Thiamine) to blockbuster drugs like the antiretroviral Ritonavir and the oncology drug Dasatinib.[1][3] The thiazole ring's utility stems from its rigid, planar structure and its capacity to act as a bioisostere for other aromatic systems, influencing a molecule's physicochemical properties, metabolic stability, and target-binding affinity.[4]

The preparation of substituted thiazoles is, therefore, a critical task in pharmaceutical research and development. The choice of synthetic route is dictated by the desired substitution pattern, scalability, and economic viability. This guide will focus on the most robust and versatile methods for constructing this vital heterocyclic core.

Foundational Synthetic Strategies for the Thiazole Ring

The construction of the thiazole ring is primarily achieved through the formation of key sulfur-carbon and nitrogen-carbon bonds. The most prevalent and historically significant methods rely on the cyclocondensation of bifunctional reagents.

The Hantzsch Thiazole Synthesis: The Workhorse Reaction

First reported in 1887, the Hantzsch synthesis remains the most dependable and widely used method for preparing thiazoles.[5][6] The classical approach involves the condensation reaction between an α-haloketone and a thioamide.[5][7] A significant variation, which is highly relevant for pharmaceutical intermediates, uses thiourea to yield 2-aminothiazoles, a common starting point for further elaboration.[8][9]

Mechanism & Rationale: The reaction proceeds via an initial S-alkylation of the thioamide/thiourea by the α-haloketone, forming an acyclic intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The final step is a dehydration event, which results in the formation of the aromatic thiazole ring.[7] The choice of an anhydrous solvent is often crucial to drive the final dehydration step to completion.[8]

Workflow: Hantzsch Synthesis of 2-Aminothiazoles

Caption: General workflow for the Hantzsch synthesis of 2-aminothiazoles.

Protocol 2.1: Synthesis of 2-Amino-4-phenylthiazole [7]

This protocol details the synthesis of a fundamental 2-aminothiazole intermediate using the Hantzsch reaction.

Materials:

-

2-Bromoacetophenone (5.0 mmol, 0.995 g)

-

Thiourea (7.5 mmol, 0.571 g)

-

Methanol (5 mL)

-

5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

-

Deionized Water

Equipment:

-

20 mL scintillation vial or round-bottom flask

-

Magnetic stir bar and stir plate with heating

-

Büchner funnel and side-arm flask

-

Filter paper

Procedure:

-

Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

-

Solvent Addition: Add methanol (5 mL) and a magnetic stir bar.

-

Heating: Heat the mixture with stirring on a hot plate set to a gentle reflux (approx. 100°C setting) for 30-60 minutes. The reaction is often rapid.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Cooling & Precipitation: Remove the reaction from the heat and allow the solution to cool to room temperature.

-

Isolation: Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution. Swirl to mix. A solid precipitate will form.

-

Filtration: Filter the mixture through a Büchner funnel. Use additional water to rinse the beaker and wash the filter cake.

-

Drying: Spread the collected solid on a tared watch glass and allow it to air dry. The crude product is often of sufficient purity for subsequent steps. Determine the mass and calculate the percent yield.

| Parameter | Value/Condition | Rationale |

| α-Haloketone | 2-Bromoacetophenone | Provides the C4-C5 backbone and the C4-phenyl substituent. Bromo- is more reactive than chloro- analogues. |

| Thio-component | Thiourea | Source of the sulfur atom, nitrogen atom, and the C2-amino group. |

| Solvent | Methanol | Anhydrous polar solvent facilitates dissolution of reactants and the cyclization/dehydration steps.[8] |

| Temperature | Gentle Reflux | Provides sufficient energy to overcome the activation barrier without degrading reactants. |

| Work-up | 5% Na₂CO₃ (aq) | Neutralizes the HBr byproduct, causing the free base product to precipitate from the aqueous mixture.[7] |

The Cook-Heilbron Synthesis: Access to 5-Aminothiazoles

For the specific preparation of 5-aminothiazoles, the Cook-Heilbron synthesis provides a flexible and powerful alternative. This method involves the reaction of α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[10][11]

Mechanism & Rationale: The synthesis begins with the nucleophilic attack of the amino group from the α-aminonitrile onto the electrophilic carbon of the sulfur-containing reagent (e.g., CS₂). A subsequent intramolecular cyclization occurs where the newly formed sulfur nucleophile attacks the nitrile carbon. Tautomerization then leads to the final 5-aminothiazole product.[10] This pathway is valuable as it provides a different substitution pattern compared to the Hantzsch synthesis.

Mechanism: Cook-Heilbron Synthesis

Caption: Key steps in the Cook-Heilbron synthesis of a 5-aminothiazole.

Protocol 2.2: Synthesis of a 5-Amino-2-mercaptothiazole Intermediate [11]

This protocol outlines the general procedure for synthesizing a 5-aminothiazole derivative, a key intermediate for various pharmaceuticals.

Materials:

-

α-Aminoacetonitrile hydrochloride (10 mmol)

-

Carbon Disulfide (CS₂) (12 mmol)

-

Triethylamine (25 mmol)

-

Ethanol (50 mL)

Equipment:

-

100 mL round-bottom flask with reflux condenser

-

Magnetic stir bar and stir plate

-

Ice bath

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add α-aminoacetonitrile hydrochloride (10 mmol) and ethanol (50 mL). Cool the mixture in an ice bath.

-

Base Addition: Slowly add triethylamine (25 mmol) to the stirred suspension to liberate the free amine.

-

Reagent Addition: Add carbon disulfide (12 mmol) dropwise to the reaction mixture, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours.

-

Monitoring: Monitor the reaction by TLC.

-

Isolation: Upon completion, reduce the solvent volume under reduced pressure. Add water to the residue to precipitate the product.

-

Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to yield the pure 5-amino-2-mercaptothiazole.

| Parameter | Value/Condition | Rationale |

| Amino-component | α-Aminoacetonitrile | Provides the N1, C5, and C4 atoms of the thiazole ring, along with the 5-amino group. |

| Thio-component | Carbon Disulfide (CS₂) | Acts as the C2-S1 unit source and results in a 2-mercapto substituent.[11] |

| Base | Triethylamine | Neutralizes the hydrochloride salt and facilitates the initial nucleophilic attack. |

| Conditions | Room Temperature, mild | The high reactivity of the starting materials allows the reaction to proceed without heating.[10] |

Case Study: Synthesis of a Dasatinib Intermediate

Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[12] Its structure features a central 2-aminothiazole carboxamide core. The synthesis of this core provides an excellent real-world example of building a complex pharmaceutical intermediate.

A common strategy involves the synthesis of N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide, a key intermediate that couples the thiazole and aniline moieties.[13]

Retrosynthesis: Dasatinib Intermediate

Caption: Retrosynthetic analysis of a key Dasatinib intermediate.

Protocol 3.1: Synthesis of Intermediate N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide (II) [12]

This advanced, multi-step protocol highlights the coupling of pre-formed heterocyclic intermediates, a common strategy in modern pharmaceutical synthesis.

Materials:

-

2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (III)

-

2-Methyl-4,6-dichloropyrimidine (IV)

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran, THF)

-

Strong base (e.g., Sodium tert-butoxide, Lithium bis(trimethylsilyl)amide)

-

1M Hydrochloric Acid (HCl)

Equipment:

-

Multi-neck, flame-dried reaction flask with inert gas (N₂ or Ar) inlet

-

Low-temperature cooling bath (e.g., dry ice/acetone)

-

Syringes for reagent transfer

Procedure:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the aprotic solvent. Cool the solution to -30 to -20°C.

-

Deprotonation: Add the strong base to the solvent and stir for 15-30 minutes. Slowly add a solution of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (III) in the same solvent, ensuring the temperature remains between -30 and -20°C. The strong base deprotonates the exocyclic amino group, creating a potent nucleophile.

-

Coupling Reaction: In a separate flask, prepare a solution of 2-methyl-4,6-dichloropyrimidine (IV) in THF. Add this solution in one portion to the reaction mixture.

-

Warming and Reaction: Allow the reaction to slowly warm to between -10 and -5°C. Stir at this temperature for 2-12 hours, monitoring by TLC.

-

Quenching: Once the reaction is complete, slowly add 1M HCl to quench the reaction and adjust the pH to 5-6. Maintain the temperature between 0 and 5°C during this process.

-

Crystallization & Isolation: The product will crystallize out of the solution. Maintain the temperature at 0-5°C for 1-3 hours to maximize crystal growth.

-

Filtration and Drying: Collect the solid product by filtration, wash with cold THF, and dry under vacuum to obtain the desired intermediate (II).

Modern Synthetic Enhancements

While classical methods are robust, modern pharmaceutical chemistry often seeks to improve efficiency, yield, and environmental friendliness.

-

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times for Hantzsch and other thiazole syntheses from hours to minutes, often improving yields.[14]

-

Multicomponent Reactions (MCRs): One-pot reactions combining three or more starting materials offer high atom economy and procedural simplicity. For example, a three-component reaction of a ketone, thiourea, and an oxidizing agent like N-bromosuccinimide can directly yield 2-aminothiazoles.[15]

-

Ionic Liquids: Used as "green" solvents, ionic liquids can enhance reaction rates and allow for easier catalyst recycling.

Purification and Characterization

The successful synthesis of an intermediate must be followed by rigorous purification and characterization to ensure it meets the standards required for subsequent pharmaceutical manufacturing steps.

-

Purification:

-

Recrystallization: The most common method for purifying solid crystalline products. The choice of solvent is critical.

-

Column Chromatography: Used for non-crystalline products or for separating mixtures that are difficult to resolve by recrystallization.

-

-

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and purity.

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the molecule.

-

Melting Point Analysis: A sharp melting point range is a good indicator of purity for a solid compound.

-

Conclusion

The synthesis of thiazole-based pharmaceutical intermediates is a well-established yet continually evolving field. A thorough understanding of core reactions like the Hantzsch and Cook-Heilbron syntheses provides a solid foundation for any drug discovery program. By mastering these protocols and embracing modern enhancements, researchers can efficiently construct the complex molecular architectures required to develop the next generation of thiazole-containing medicines. The causality behind each experimental choice—from solvent selection to reaction temperature—is paramount for achieving reproducible, high-yielding, and scalable syntheses.

References

-

Hussein, W., & Zitouni, T. G. (2018). Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. MOJ Biorganic & Organic Chemistry, 2(2), 52-55. Link

-

ScienceScholar. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. ScienceScholar. Link

-

CUTM Courseware. Thiazole. CUTM Courseware. Link

-

Systematic Review on Thiazole and Its Applications. (n.d.). ResearchGate. Link

-

Alam, M. S., et al. (2022). Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. Journal of Basic and Applied Research in Biomedicine. Link

-

Wikipedia. (2023). Cook–Heilbron thiazole synthesis. Wikipedia. Link

-

Li, G., et al. (2017). Synthesis process of dasatinib and intermediate thereof. Google Patents. Link

-

ChemicalBook. (2020). 2-aminothiazole——Application, Synthesis, Reaction etc. ChemicalBook. Link

-

A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). Research Journal of Pharmacy and Technology. Link

-

BenchChem. (2025). Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 2-Hydrazinyl Derivatives. BenchChem. Link

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. Link

-

Li, G., et al. (2013). Synthesis process of dasatinib and intermediate thereof. Justia Patents. Link

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Link

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. SynArchive. Link

-

Liu, B. (2017). Synthesis method of Dasatinib intermediate. Google Patents. Link

-

Li, G., et al. (2017). Dasatinib synthesis process and an intermediate thereof. Google Patents. Link

-

A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2022). International Journal of All Research Scientific and Technical. Link

-

Vaddula, B. R., et al. (2017). A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). viXra.org. Link

-

Deepti, V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. Link

-

Gomi, A., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(19), 5919. Link

-

ResearchGate. (n.d.). Common methods for the synthesis of 2-aminothiazole. ResearchGate. Link

-

Wang, L., et al. (2014). 2-aminothiazole derivative, preparation method, and use. Google Patents. Link

-

Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2024). RSC Publishing. Link

-

ResearchGate. (2025). Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. ResearchGate. Link

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. Link

-

A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Analytical Sciences. Link

-

Al-Mousawi, S. (2023). New methods for the rapid synthesis of thiazoles. University of Sussex - Figshare. Link

Sources

- 1. Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review - MedCrave online [medcraveonline.com]

- 2. sciencescholar.us [sciencescholar.us]

- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. synarchive.com [synarchive.com]

- 6. ijarsct.co.in [ijarsct.co.in]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. kuey.net [kuey.net]

- 9. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]

- 10. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 11. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN104788445A - Synthesis method of Dasatinib intermediate - Google Patents [patents.google.com]

- 13. vixra.org [vixra.org]

- 14. sussex.figshare.com [sussex.figshare.com]

- 15. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Troubleshooting ester hydrolysis in thiazole derivatives

Technical Support Center: Thiazole Derivative Ester Hydrolysis

Executive Summary: The Thiazole Paradox

Thiazole esters present a unique "Goldilocks" challenge in medicinal chemistry. The ring is electron-deficient (similar to pyridine), making the ester carbonyl highly electrophilic and theoretically easy to hydrolyze. However, this same electron deficiency makes the ring itself susceptible to nucleophilic attack (ring opening) by the very hydroxide ions used for hydrolysis. Furthermore, if the carboxylate is at the C2 position, the resulting acid is inherently unstable and prone to spontaneous decarboxylation.

This guide moves beyond standard textbook saponification (NaOH/MeOH) to address the specific electronic and steric pitfalls of thiazole chemistry.

Module 1: The "Stuck" Reaction (Kinetics & Sterics)

User Query: "I am trying to hydrolyze a tert-butyl ester at the C4 position of a thiazole. I’ve tried LiOH in THF/Water and NaOH in Methanol at reflux, but I only see starting material or transesterification. How do I drive this to completion?"

Diagnosis: You are likely facing a combination of steric hindrance (common with tert-butyl esters) and solvation effects . In aqueous/alcoholic media, the hydroxide ion is heavily solvated by hydrogen bonding, significantly reducing its nucleophilicity. Heating this mixture often leads to transesterification (swapping t-butyl for methyl) rather than hydrolysis.

The Solution: Anhydrous "Naked" Hydroxide (TMSOK) Stop boiling your compound in water. Switch to Potassium Trimethylsilanolate (TMSOK) in an anhydrous solvent.

-

The Science: TMSOK provides a source of "naked" silanolate/hydroxide anions in organic solvents. Without a hydration shell, the anion is orders of magnitude more nucleophilic, attacking even sterically hindered esters at room temperature.

-

The Mechanism: The silanolate attacks the carbonyl to form a silyl ester intermediate, which is extremely labile and breaks down to the potassium carboxylate salt upon workup.

Protocol: TMSOK Hydrolysis

-

Dissolve: 1.0 equiv of thiazole ester in anhydrous THF (0.1 M concentration).

-

Add: Add 1.1 – 1.5 equiv of solid TMSOK (Potassium Trimethylsilanolate).

-

Reaction: Stir at Room Temperature under N₂. (Monitor by TLC; usually complete in <2 hours).

-

Workup:

-

Option A (Stable Acid): Dilute with Et₂O, wash with 1M KHSO₄ or Citric Acid (avoid strong HCl), dry, and concentrate.

-

Option B (Unstable Acid): Filter the precipitated potassium salt directly from the THF.

-

Data Comparison: Hydrolysis of Hindered Esters

Reagent Solvent Temp Time Yield Note LiOH (aq) THF/H₂O Reflux 24h 15% Mostly SM recovery NaOH MeOH Reflux 12h 40% Transesterification (Methyl ester) TMSOK THF (Dry) 25°C 1.5h 94% Clean conversion

Module 2: The "Vanishing" Product (Decarboxylation)

User Query: "I successfully hydrolyzed my ethyl thiazole-2-carboxylate. The LCMS showed the product mass during the reaction. However, after acidifying with 1N HCl and extracting, the NMR shows only the unsubstituted thiazole. Where did my carboxyl group go?"

Diagnosis: You have triggered Thermal Decarboxylation . Thiazole-2-carboxylic acids are notoriously unstable. The C2 position is flanked by both the sulfur and nitrogen heteroatoms, creating a push-pull electronic environment that stabilizes the ylide intermediate formed during decarboxylation. This process is catalyzed by acid and heat.

The Solution: Salt Isolation Do not isolate the free acid if it is at the C2 position. Isolate and store the compound as a Lithium or Potassium salt.

-

The Science: The carboxylate anion (

) is resonance-stabilized and significantly more resistant to decarboxylation than the protonated free acid ( -

Corrective Workflow:

-

Perform hydrolysis using LiOH (1.05 equiv) in THF/H₂O.

-

Do not acidify.

-

Lyophilize (freeze-dry) the aqueous reaction mixture directly.

-

Use the resulting Lithium salt for the next step (e.g., amide coupling).

-

Module 3: The "Shattered" Ring (Ring Opening)

User Query: "My reaction mixture turned dark red/black. LCMS indicates a mass corresponding to a thioamide or a complex mixture of ring-opened products. I used 1N NaOH."

Diagnosis:

You have caused Nucleophilic Ring Opening . The C2 position of the thiazole ring is highly electrophilic (similar to the C2 of oxazole). Strong nucleophiles like hydroxide (

The Solution: Milder Bases or Enzymatic Hydrolysis You must lower the effective concentration of the strong nucleophile.

Protocol: Peroxide-Assisted Hydrolysis (The "Radical" Alternative)

If standard bases fail, use the LiOH/H₂O₂ method. The hydroperoxide anion (

-

Reagents: LiOH (2 equiv), H₂O₂ (30%, 4 equiv) in THF/H₂O (3:1).

-

Temp: 0°C to Room Temp.

Visual Troubleshooting Guide

Figure 1: Decision matrix for selecting the optimal hydrolysis conditions based on thiazole substitution patterns.

References

-

Laganis, E. D., & Chenard, B. L. (1984). Metal silanolates: organic soluble equivalents for O-2. Tetrahedron Letters, 25(51), 5831-5834.

- Establishes TMSOK as a superior reagent for anhydrous ester cleavage.

-

Theodorou, V., et al. (2018).[1] Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, vii, 308-319.[1]

- Provides protocols for non-aqueous hydrolysis of sterically hindered esters.

- Metzger, J. V. (1979). Thiazole and its Derivatives. John Wiley & Sons.

-

Barton, D. H. R., et al. (1985). The decarboxylation of 2-carboxythiazoles. Journal of the Chemical Society, Perkin Transactions 1.

- Mechanistic insight into the thermal instability of the C2 acid.

Sources

Minimizing homocoupling side reactions in 5-iodothiazole synthesis

Introduction: The Engineering of Selectivity